![molecular formula C31H48O2 B14366042 1,1'-Methylenebis[2-(nonyloxy)benzene] CAS No. 90449-21-1](/img/structure/B14366042.png)
1,1'-Methylenebis[2-(nonyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis[2-(nonyloxy)benzene] is an organic compound with the molecular formula C31H48O2 It consists of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a nonyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[2-(nonyloxy)benzene] typically involves the reaction of 2-nonyloxybenzene with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. The general reaction scheme is as follows:
[ 2 \text{C}9\text{H}{19}\text{O}-\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}9\text{H}{19}\text{O}-\text{C}_6\text{H}_4-\text{CH}_2-\text{C}_6\text{H}_4\text{O}-\text{C}9\text{H}{19} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis[2-(nonyloxy)benzene] can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Methylenebis[2-(nonyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis[2-(nonyloxy)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis[2-(nonyloxy)benzene] involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The nonyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins. The methylene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Methylenebis[2-methylbenzene]: Similar structure but with methyl groups instead of nonyloxy groups.
1,1’-Methylenebis[2-ethoxybenzene]: Similar structure but with ethoxy groups instead of nonyloxy groups.
1,1’-Methylenebis[2-propoxybenzene]: Similar structure but with propoxy groups instead of nonyloxy groups.
Uniqueness
1,1’-Methylenebis[2-(nonyloxy)benzene] is unique due to the presence of long nonyloxy chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into organized structures. These properties make it particularly valuable for applications in materials science and nanotechnology.
Eigenschaften
CAS-Nummer |
90449-21-1 |
|---|---|
Molekularformel |
C31H48O2 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
1-nonoxy-2-[(2-nonoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C31H48O2/c1-3-5-7-9-11-13-19-25-32-30-23-17-15-21-28(30)27-29-22-16-18-24-31(29)33-26-20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20,25-27H2,1-2H3 |
InChI-Schlüssel |
FPTXFTYJLKAKFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


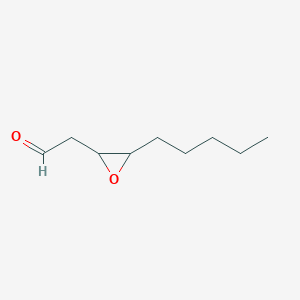
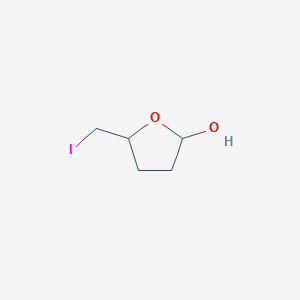
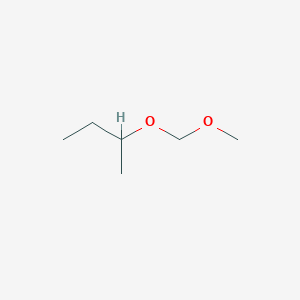

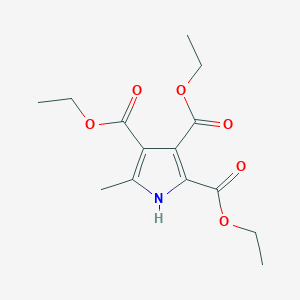
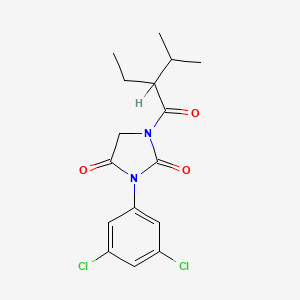
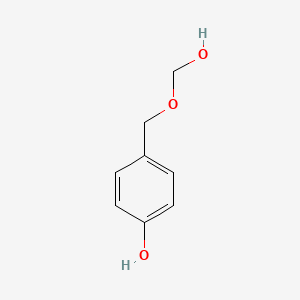


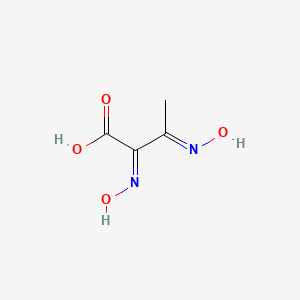
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
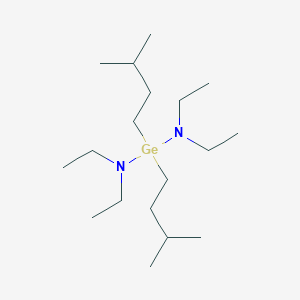
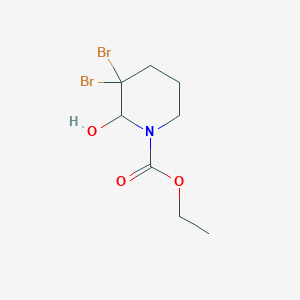
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
